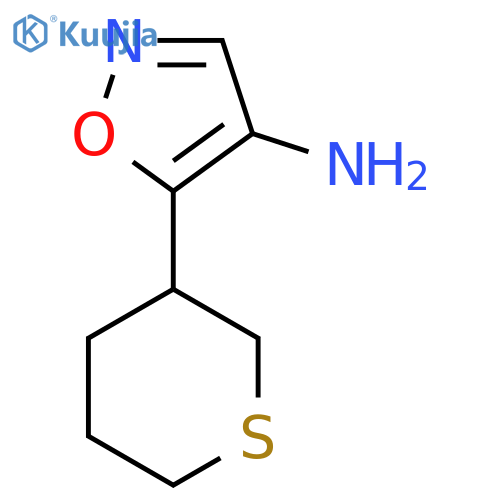Cas no 1779942-93-6 (5-(thian-3-yl)-1,2-oxazol-4-amine)

1779942-93-6 structure
商品名:5-(thian-3-yl)-1,2-oxazol-4-amine
5-(thian-3-yl)-1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-(thian-3-yl)-1,2-oxazol-4-amine
- 1779942-93-6
- EN300-1728728
-
- インチ: 1S/C8H12N2OS/c9-7-4-10-11-8(7)6-2-1-3-12-5-6/h4,6H,1-3,5,9H2
- InChIKey: QIXKDRXSRUMNNS-UHFFFAOYSA-N
- ほほえんだ: S1CCCC(C2=C(C=NO2)N)C1
計算された属性
- せいみつぶんしりょう: 184.06703418g/mol
- どういたいしつりょう: 184.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 77.4Ų
5-(thian-3-yl)-1,2-oxazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728728-1.0g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 1g |
$2068.0 | 2023-05-27 | ||
| Enamine | EN300-1728728-0.25g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 0.25g |
$1902.0 | 2023-09-20 | ||
| Enamine | EN300-1728728-0.05g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 0.05g |
$1737.0 | 2023-09-20 | ||
| Enamine | EN300-1728728-0.5g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 0.5g |
$1984.0 | 2023-09-20 | ||
| Enamine | EN300-1728728-2.5g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 2.5g |
$4052.0 | 2023-09-20 | ||
| Enamine | EN300-1728728-0.1g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 0.1g |
$1819.0 | 2023-09-20 | ||
| Enamine | EN300-1728728-10.0g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 10g |
$8889.0 | 2023-05-27 | ||
| Enamine | EN300-1728728-1g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 1g |
$2068.0 | 2023-09-20 | ||
| Enamine | EN300-1728728-5.0g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 5g |
$5995.0 | 2023-05-27 | ||
| Enamine | EN300-1728728-10g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 10g |
$8889.0 | 2023-09-20 |
5-(thian-3-yl)-1,2-oxazol-4-amine 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
1779942-93-6 (5-(thian-3-yl)-1,2-oxazol-4-amine) 関連製品
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
